Monopotassium (R)-aminophenylacetate
Description
Monopotassium (R)-aminophenylacetate is the potassium salt of (R)-2-amino-2-phenylacetic acid, a chiral amino acid derivative. Its molecular formula is C₈H₈NO₂·K, and its structure features a phenyl group attached to a glycine backbone, with the potassium ion stabilizing the carboxylate group. This compound is significant in pharmaceutical synthesis, particularly as a chiral building block for antibiotics and enzyme substrates. The (R)-enantiomer is often preferred in drug development due to its stereospecific interactions with biological targets .
Properties
CAS No. |
37661-32-8 |
|---|---|
Molecular Formula |
C8H8KNO2 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
potassium;(2R)-2-amino-2-phenylacetate |
InChI |
InChI=1S/C8H9NO2.K/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);/q;+1/p-1/t7-;/m1./s1 |
InChI Key |
JGIMWXQBJDCZAR-OGFXRTJISA-M |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])N.[K+] |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)[O-])N.[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])N.[K+] |
Other CAS No. |
37661-32-8 |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Monopotassium (R)-aminophenylacetate belongs to a family of aminophenylacetic acid derivatives, including salts, esters, and enantiomers. Below is a detailed comparison:
Sodium Salts
- Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate (CAS 13291-96-8): Molecular formula: C₁₃H₁₃NNaO₅ Applications: Used in peptide synthesis and as a precursor for β-lactam antibiotics. Its sodium ion enhances solubility in polar solvents compared to the potassium counterpart .
- Amfenac Sodium Monohydrate (CAS 61618-27-7): A sodium salt with a hydrated structure, employed as a nonsteroidal anti-inflammatory drug (NSAID) .
Methyl Esters
- (R)-Methyl 2-amino-2-phenylacetate (CAS 24461-61-8): Molecular formula: C₉H₁₁NO₂ Key differences: The methyl ester lacks ionic character, making it more lipophilic. It serves as an intermediate in organic synthesis but requires hydrolysis to release the active carboxylic acid .
- D-Phenylglycine Methyl Ester Hydrochloride (CAS 19883-41-1) :
Other Potassium Salts
- Monopotassium 2,3,4,5-tetrachloro-6-[[[3-[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzoate (CAS 68568-54-7): A structurally complex potassium salt with perfluorinated groups, highlighting the versatility of monopotassium salts in stabilizing bulky anions .
Enantiomeric Forms
- (S)-Aminophenylacetate: The (S)-enantiomer exhibits distinct biochemical activity. For example, ω-transaminase enzymes show increased activity toward (S)-aminophenylacetate as an amino donor in kinetic resolutions .
Data Tables
Table 1: Key Properties of Selected Compounds
Table 2: Comparative Solubility (mg/mL)
| Compound | Water | Ethanol |
|---|---|---|
| This compound | >100 | <10 |
| (R)-Methyl 2-amino-2-phenylacetate | <5 | >50 |
| Sodium derivative (CAS 13291-96-8) | >50 | 20 |
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